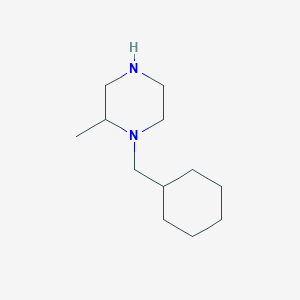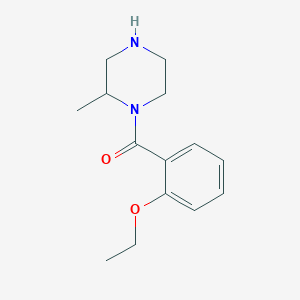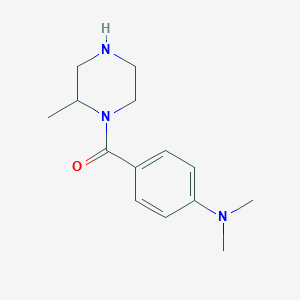![molecular formula C12H20ClNO2 B6361901 5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride CAS No. 1240567-02-5](/img/structure/B6361901.png)
5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride (5-BAM-2-MOP) is a phenolic compound that has been used in a variety of scientific research applications. It is a synthetic molecule that has been used to study the effects of various drugs on biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study details the synthesis and molecular structure of compounds related to 5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride, emphasizing the importance of these compounds as starting materials for the synthesis of various chemicals such as azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
- Another research focuses on the synthesis of a compound similar in structure, highlighting its relevance in the production of anti-arrhythmic drugs, showcasing the significance of these compounds in pharmaceutical development (Raja Gopal et al., 2012).
Antioxidant and Biological Activities
- Research on derivatives of compounds structurally related to this compound demonstrates significant antioxidative properties and potential for use in experimental cancer treatments, highlighting the biological significance of these compounds (Mastelić et al., 2008).
- A study on bromophenol derivatives, similar in structure to this compound, isolated from the red alga Rhodomela confervoides, found these compounds to exhibit potent antioxidant activities, indicating the potential use of these compounds in food preservation and health applications (Li et al., 2011).
Anti-inflammatory and Pharmaceutical Implications
- Another derivative of this compound, 2-BHA, and its synthetic ortho dimer, bis-BHA, were studied for their anti-inflammatory properties against chronic periodontal diseases, demonstrating the pharmaceutical potential of these compounds (Murakami et al., 2006).
Propiedades
IUPAC Name |
5-(butylaminomethyl)-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-3-4-7-13-9-10-5-6-12(15-2)11(14)8-10;/h5-6,8,13-14H,3-4,7,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNFRYMLOMBKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6361820.png)



![2-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361843.png)
![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6361847.png)

amine](/img/structure/B6361865.png)
![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol hydrochloride](/img/structure/B6361868.png)

![1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361894.png)
![4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361904.png)

